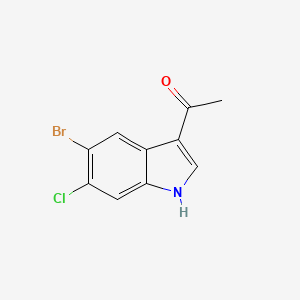

3-Acetyl-5-bromo-6-chloroindole

Description

Significance of the Indole (B1671886) Nucleus in Chemical and Biological Research

The indole ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in medicinal chemistry. nih.govchemicalbook.com This assertion stems from its presence in a vast array of natural products and pharmacologically active compounds. nih.govchemicalbook.com Tryptophan, an essential amino acid, features an indole moiety and serves as a biosynthetic precursor to numerous secondary metabolites. nih.gov Prominent examples of indole-containing molecules with significant biological roles include the neurotransmitter serotonin (B10506), the anti-inflammatory drug indomethacin, and the anti-cancer agents vincristine (B1662923) and vinblastine. nih.govchemsrc.com The versatility of the indole nucleus allows it to interact with various biological targets, leading to a broad spectrum of activities, including antimicrobial, antiviral, and anticancer properties. nih.gov

Contextualization of 3-Acetyl-5-bromo-6-chloroindole within Substituted Indole Research

This compound belongs to the class of substituted indoles, which are a subject of continuous investigation for the development of new therapeutic agents and functional materials. researchgate.net The presence of both an acetyl group at the C3 position and halogen atoms (bromo and chloro) on the benzene ring of the indole nucleus suggests a molecule with potentially interesting electronic and biological properties. The acetyl group at C3 is a common feature in many biologically active indoles, and its combination with a specific halogenation pattern at C5 and C6 positions makes this compound a unique subject for chemical and biological studies. While extensive research on this specific compound is not widely documented in public literature, its structural features place it firmly within the ongoing research into novel halogenated indole derivatives.

Chemical and Physical Properties

The specific properties of this compound are not extensively reported in readily available literature. However, based on data for closely related compounds and general principles of organic chemistry, we can infer some of its key characteristics.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | Value for this compound | Value for 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate (B1210297) | Value for 5-Bromo-6-chloro-1H-indole |

| CAS Number | 2696340-42-6 chemsrc.com | 108847-96-7 smolecule.com | 122531-09-3 sigmaaldrich.com |

| Molecular Formula | C₁₀H₇BrClNO | C₁₂H₉BrClNO₃ smolecule.com | C₈H₅BrClN sigmaaldrich.com |

| Molecular Weight | 288.53 g/mol | 330.56 g/mol smolecule.com | 230.49 g/mol |

| Physical Form | Solid (Predicted) | Not Specified | Solid sigmaaldrich.com |

| Purity | Not Specified | Not Specified | 98% sigmaaldrich.com |

| Storage Temperature | Not Specified | Not Specified | Store under inert gas sigmaaldrich.com |

Note: Data for this compound is limited. The table includes data for related compounds for comparative purposes.

Synthesis of this compound

A plausible and widely utilized method for the synthesis of 3-acetylindoles is the Friedel-Crafts acylation of the corresponding indole. researchgate.netmasterorganicchemistry.com Therefore, a likely synthetic route to this compound would involve the acylation of 5-bromo-6-chloroindole.

The reaction would proceed by treating 5-bromo-6-chloroindole with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com The electrophilic acylation would preferentially occur at the electron-rich C3 position of the indole ring.

A patent for the synthesis of 5-bromo-6-chloro-3-indoxyl octyl ester describes the preparation of a related intermediate, 1-acetyl-5-bromo-6-chloro-3-indoleethyl ester, through a multi-step process starting from 4-chloro-2-aminobenzoic acid. google.com This suggests that the synthesis of the 5-bromo-6-chloroindole core is a feasible starting point for obtaining the target compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the indole NH proton, aromatic protons on the benzene ring, a singlet for the C2 proton, and a singlet for the acetyl methyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the acetyl group, carbons of the indole ring system, and the methyl carbon of the acetyl group. |

| IR (Infrared Spectroscopy) | Characteristic absorption bands for the N-H stretching of the indole, C=O stretching of the acetyl group, and C-H and C=C stretching of the aromatic rings. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Note: This table represents predicted data based on the analysis of related structures and is for reference purposes.

Research Findings

Specific research findings on this compound are sparse in publicly accessible scientific literature. However, the study of related halogenated and acetylated indoles provides a basis for understanding its potential areas of interest.

Research on other 3-acetylindole (B1664109) derivatives has shown a wide range of biological activities, including anti-inflammatory and antimicrobial properties. thepharmajournal.com The presence of bromo and chloro substituents on the indole ring is known to enhance the biological efficacy of many compounds. sigmaaldrich.com For instance, a related compound, 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate, has been investigated for its potential anticancer properties. smolecule.com

The reactivity of the acetyl group and the halogen atoms offers opportunities for further chemical modifications, making this compound a potential intermediate in the synthesis of more complex molecules. The acetyl group can undergo various transformations, and the halogen atoms can be replaced through nucleophilic substitution or participate in cross-coupling reactions to introduce new functional groups.

Table of Compounds

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrClNO |

|---|---|

Molecular Weight |

272.52 g/mol |

IUPAC Name |

1-(5-bromo-6-chloro-1H-indol-3-yl)ethanone |

InChI |

InChI=1S/C10H7BrClNO/c1-5(14)7-4-13-10-3-9(12)8(11)2-6(7)10/h2-4,13H,1H3 |

InChI Key |

RABNSQNWMNJXHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CNC2=CC(=C(C=C21)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthetic Routes to 3-Acetyl-5-bromo-6-chloroindole

The construction of this compound can be approached through two primary strategies: the modification of a pre-existing indole (B1671886) core or the formation of the indole ring system from non-cyclic starting materials.

Functionalization of Pre-existing Indole Ring Systems

The most direct reported synthesis of a compound believed to be this compound involves the functionalization of a halogenated indole precursor. Specifically, the acetylation of 6-bromo-3-chloroindole has been described to yield an N-acetyl derivative. clockss.org While the original text refers to it as an "F-acetyl derivative," the provided spectroscopic data, including a proton NMR signal at δ 2.58 (s, 3H) corresponding to an acetyl group, is consistent with the formation of an acetylated indole. clockss.org The reaction is carried out using acetic anhydride (B1165640) in the presence of pyridine (B92270). clockss.org This method falls under the broader category of electrophilic substitution reactions at the indole nitrogen.

The indole nucleus is generally susceptible to electrophilic attack, and the C3 position is typically the most reactive site for many electrophilic substitutions. However, in the case of N-acylation, the reaction occurs at the nitrogen atom, often facilitated by a base like pyridine.

De Novo Indole Ring Construction Approaches

An alternative strategy for synthesizing the 5-bromo-6-chloroindole core is through de novo ring construction methods. One such approach involves a multi-step sequence starting from appropriately substituted aniline (B41778) derivatives. For instance, a patented method describes the synthesis of a related compound, 1-acetyl-5-bromo-6-chloro-3-indoleethyl ester, via a cyclization-decarboxylation reaction of N-(4-bromo-5-chloro-2-carboxy)phenylglycine. While this specific patent leads to an N-acetylated indole ester, the underlying principle of constructing the di-halogenated indole ring system is a valid de novo approach. Adapting such a strategy to yield the free N-H indole would require subsequent deprotection and decarboxylation steps.

Precursor Chemistry and Intermediate Transformations

The successful synthesis of this compound is critically dependent on the efficient preparation of key precursors and intermediates.

Synthesis of Halogenated Indole Precursors

The primary precursor for the functionalization route is 5-bromo-6-chloroindole or its isomers. The synthesis of 6-bromo-3-chloroindole has been achieved through the direct chlorination of 6-bromoindole (B116670) using N-chlorosuccinimide (NCS) in methanol (B129727) at room temperature, affording the product in a 55% yield. clockss.org

The synthesis of the requisite 6-bromoindole itself can be a multi-step process. A conventional sequence begins with p-toluidine, which undergoes nitration, a Sandmeyer reaction, side-chain oxidation (in two steps), condensation with nitromethane, and finally, a reductive ring closure to yield 6-bromoindole. clockss.org

Another relevant precursor is 5-bromo-6-chloro-1H-indole, which is commercially available from various suppliers. Its synthesis would likely follow similar principles of aromatic halogenation and indole ring formation.

Introduction of the Acetyl Moiety

The introduction of the acetyl group onto the indole ring is a key transformation. As mentioned, the treatment of 6-bromo-3-chloroindole with acetic anhydride and pyridine leads to an N-acetylated product. clockss.org This reaction is a standard procedure for the acylation of the indole nitrogen.

For the introduction of an acetyl group at the C3 position, the Friedel-Crafts acylation is a classic and widely used method for indoles. This reaction typically employs an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, ZnCl₂). The reaction proceeds via an electrophilic attack on the electron-rich indole ring, with a strong preference for the C3 position. While no specific literature for the C3 acetylation of 5-bromo-6-chloroindole was found, this remains a primary theoretical route.

Another potential method for introducing a C3-acyl group is the Vilsmeier-Haack reaction. While typically used for formylation with reagents like DMF and POCl₃, modifications using N,N-dimethylacetamide (DMA) can introduce an acetyl group to activated aromatic systems.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Limited specific information exists for the optimization of the synthesis of this compound. However, general principles for analogous reactions can be applied to enhance yield and selectivity.

For the N-acetylation of 6-bromo-3-chloroindole, optimization would involve screening different bases, solvents, reaction temperatures, and reaction times. The choice of base can be critical, with stronger bases potentially leading to deprotonation and side reactions.

In the context of a hypothetical C3-acetylation via a Friedel-Crafts reaction, optimization would focus on:

Lewis Acid: The choice and stoichiometry of the Lewis acid can significantly impact the reaction's efficiency and selectivity. Stronger Lewis acids may lead to undesired side reactions or decomposition of the starting material.

Solvent: The solvent can influence the solubility of the reactants and the stability of the intermediates. Common solvents include dichloromethane (B109758), carbon disulfide, and nitrobenzene.

Temperature: Friedel-Crafts reactions are often conducted at low temperatures to control the reaction rate and minimize side products.

Acylating Agent: The reactivity of the acylating agent (acetyl chloride vs. acetic anhydride) can also be a factor.

Catalyst Systems in Indole Synthesis and Functionalization

The synthesis of this compound necessitates several key transformations: the formation of the indole core, followed by halogenation and acylation. Each of these steps is heavily influenced by the choice of catalyst.

The construction of the 6-chloroindole (B17816) scaffold can be achieved through various classical indole syntheses, such as the Fischer, Leimgruber–Batcho, or Reissert methods. wikipedia.orgpharmaguideline.com The Fischer indole synthesis, for instance, involves the acid-catalyzed cyclization of an appropriate phenylhydrazone. wikipedia.orgbhu.ac.in Common catalysts for this transformation include Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA), as well as Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). bhu.ac.in

For the subsequent functionalization, the introduction of the acetyl group at the C3 position is typically accomplished via a Friedel-Crafts acylation. The choice of Lewis acid catalyst is crucial to ensure high regioselectivity and yield, while minimizing common side reactions like N-acylation and polymerization. acs.org A variety of Lewis acids have been demonstrated to be effective for the 3-acylation of indoles. acs.orgnih.govresearchgate.net Dialkylaluminum chlorides, such as diethylaluminum chloride (Et₂AlCl) and dimethylaluminum chloride (Me₂AlCl), have been shown to be highly efficient for the selective C3-acylation of indoles with acyl chlorides under mild conditions. organic-chemistry.org Other effective Lewis acids include zirconium(IV) chloride (ZrCl₄), which can promote the reaction and minimize oligomerization side reactions, and tin(IV) chloride (SnCl₄). acs.orgresearchgate.net In some methodologies, yttrium(III) triflate (Y(OTf)₃) in ionic liquids has been employed for a green and efficient acylation. nih.gov

The bromination of the indole ring is an electrophilic aromatic substitution. This can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent, often without the need for a strong Lewis acid catalyst, especially with an activated indole ring. nih.gov

For large-scale synthesis, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce substituents onto the indole nucleus, although this is more common for aryl or other carbon-based groups rather than direct acylation. encyclopedia.pub

Table 1: Catalyst Systems in the Synthesis and Functionalization of Indole Derivatives

| Reaction Step | Catalyst | Function | Reference(s) |

| Indole Synthesis (Fischer) | H₂SO₄, PPA, ZnCl₂, BF₃ | Acid-catalyzed cyclization of phenylhydrazones | wikipedia.org, bhu.ac.in |

| C3-Acylation (Friedel-Crafts) | Et₂AlCl, Me₂AlCl | Selective C3-acylation with acyl chlorides | organic-chemistry.org |

| C3-Acylation (Friedel-Crafts) | ZrCl₄, SnCl₄ | Promotes regioselective acylation, minimizes side reactions | researchgate.net, acs.org |

| C3-Acylation (Friedel-Crafts) | Y(OTf)₃ | Green and efficient acylation, often with ionic liquids | nih.gov |

| Bromination | N-Bromosuccinimide (NBS) | Electrophilic brominating agent | nih.gov |

| Cross-Coupling | Palladium catalysts | Formation of C-C bonds | encyclopedia.pub |

Solvent Effects and Temperature Control

The selection of an appropriate solvent and the precise control of temperature are paramount in the synthesis of this compound to ensure optimal yields, selectivity, and reaction rates.

In Friedel-Crafts acylation reactions, chlorinated solvents such as dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are commonly used. researchgate.netacs.org These solvents are relatively inert and effectively dissolve both the indole substrate and the Lewis acid catalyst. The use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMI]BF₄), has been reported as a green alternative that can enhance catalytic activity and allow for catalyst recycling. nih.gov The solubility of the starting materials and intermediates can significantly impact the reaction outcome; for instance, poor solubility in a given solvent may lead to lower yields. researchgate.net

Temperature control is critical to manage the exothermic nature of reactions like Friedel-Crafts acylation and to prevent undesirable side reactions. These reactions are often initiated at low temperatures (e.g., 0 °C or -78 °C) to control the initial reaction rate, and then gradually warmed to room temperature or heated to drive the reaction to completion. nih.gov For some acylation procedures, elevated temperatures, such as 90 °C, are necessary to achieve a satisfactory conversion. acs.org In contrast, some catalytic systems for asymmetric reactions have been optimized at very low temperatures, down to -60 °C, to maximize enantioselectivity, a principle that underscores the importance of temperature in controlling reaction pathways. nih.gov

For bromination with NBS, solvents like tetrahydrofuran (B95107) (THF) or carbon tetrachloride (CCl₄) are often employed, and the reaction is typically run at or below room temperature to control the regioselectivity and prevent over-bromination. nih.gov

Table 2: Solvent and Temperature Effects on Key Synthetic Steps

| Reaction Step | Solvent(s) | Temperature | Effect | Reference(s) |

| Friedel-Crafts Acylation | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | 0 °C to 90 °C | Inert medium, good solubility; temperature controls reaction rate and side products. | researchgate.net, acs.org |

| Friedel-Crafts Acylation | Ionic Liquids (e.g., [BMI]BF₄) | Room Temperature to Microwave Irradiation | Green solvent, enhances catalysis, allows for catalyst recycling. | nih.gov |

| Bromination | Tetrahydrofuran (THF), Carbon Tetrachloride (CCl₄) | 0 °C to Room Temperature | Controls regioselectivity and prevents multiple halogenations. | nih.gov |

| Alkylation | Dichloromethane (CH₂Cl₂) | Room Temperature | Identified as the optimal solvent for certain alkylations, providing higher yields compared to other solvents like acetonitrile (B52724) or THF. | researchgate.net |

Regioselectivity and Stereoselectivity in Synthetic Pathways

The specific substitution pattern of this compound makes regioselectivity a central challenge in its synthesis. The indole nucleus is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus the preferred site for electrophilic substitution. bhu.ac.in

The Friedel-Crafts acylation of an indole preferentially occurs at the C3 position. nih.govresearchgate.net This high regioselectivity is due to the greater stability of the cationic intermediate formed upon attack at C3, where the positive charge can be delocalized by the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in However, competing N-acylation can occur, particularly with more reactive acylating agents or under basic conditions. acs.orgnih.gov The use of an appropriate Lewis acid catalyst and control of reaction conditions are key to favoring C3-acylation. acs.org

The regioselectivity of the bromination step is directed by the existing substituents on the indole ring. In a 6-chloroindole, the electron-donating nature of the pyrrole (B145914) ring directs electrophiles to the benzene ring. The C5 and C7 positions are the most activated. The presence of the chloro group at C6, an ortho-, para-directing deactivator, will influence the final position of bromination. The C5 position is generally favored for electrophilic substitution in indoles when the C3 position is unsubstituted. Therefore, bromination of 6-chloroindole is expected to yield 5-bromo-6-chloroindole.

Since this compound is an achiral molecule, stereoselectivity is not a factor in its synthesis. However, the principles of controlling reaction pathways to favor a specific constitutional isomer are paramount.

Large-Scale Synthetic Approaches and Process Chemistry Considerations

For the industrial production of this compound, a robust, scalable, and cost-effective synthetic route is essential. A plausible large-scale synthesis can be extrapolated from patented procedures for structurally related compounds, such as 5-bromo-6-chloro-3-indolyl esters. google.com

A potential multi-step synthesis for large-scale production could commence with a readily available starting material like 4-chloro-2-aminobenzoic acid. google.com The key steps would likely involve:

Bromination: The starting aniline derivative undergoes electrophilic bromination to introduce the bromine atom at the desired position, yielding 5-bromo-4-chloro-2-aminobenzoic acid. google.com

Indole Ring Formation: The resulting substituted aminobenzoic acid can be converted to the indole ring. One approach involves a nucleophilic substitution with a reagent like sodium chloroacetate, followed by a cyclization and decarboxylation reaction to form the 5-bromo-6-chloroindole core. google.com This cyclization can be promoted by reagents such as acetic anhydride and sodium acetate (B1210297) under heating. google.com

Acylation: The final step is the introduction of the acetyl group at the C3 position. On a large scale, a Friedel-Crafts acylation using acetyl chloride or acetic anhydride with a suitable, cost-effective Lewis acid would be employed. The reaction conditions would need to be optimized to ensure high conversion and minimize waste.

Process chemistry considerations would focus on:

Atom Economy: Optimizing reactions to maximize the incorporation of atoms from the reactants into the final product.

Safety: Careful management of exothermic reactions and hazardous reagents.

Purification: Development of efficient crystallization or extraction procedures to isolate the final product in high purity, avoiding costly chromatographic methods.

Waste Management: Minimizing and treating waste streams in an environmentally responsible manner.

The development of a scalable procedure for the 3-acylation of substituted indoles is a critical aspect, and methods that are high-yielding and operationally simple are favored. acs.org

Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack. The position of substitution is dictated by the interplay of the activating and deactivating effects of its substituents.

Regiochemistry of Halogenation and Acetylation

The indole ring generally undergoes electrophilic substitution preferentially at the C3 position. However, with the C3 position already occupied by an acetyl group in 3-Acetyl-5-bromo-6-chloroindole, subsequent electrophilic attacks are directed to other positions on the ring. The existing substituents play a crucial role in determining the regioselectivity of further halogenation or acetylation reactions.

Mechanistic Pathways of Substitution Reactions

The mechanism of electrophilic aromatic substitution on the indole ring proceeds through the formation of a cationic intermediate known as a Wheland intermediate or arenium ion. The attack of an electrophile on the π-electron system of the indole ring leads to the formation of this resonance-stabilized carbocation. The rate-determining step is generally the formation of this intermediate, as it involves the temporary disruption of the aromatic system. perlego.com The subsequent deprotonation to restore aromaticity is a rapid process. wuxiapptec.com

The stability of the Wheland intermediate is a key factor in determining the regioselectivity of the reaction. For substituted indoles, the substituent effects on the stability of the possible intermediates for attack at different positions will dictate the final product distribution. libretexts.org

Nucleophilic Substitution Reactions Involving Halogen Moieties

The presence of bromo and chloro substituents on the benzene (B151609) ring of this compound opens up the possibility of nucleophilic aromatic substitution (SNA_r) reactions. Generally, aryl halides are unreactive towards nucleophiles unless the aromatic ring is activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the acetyl group at C3 is electron-withdrawing, which can activate the halogen atoms at C5 and C6 towards nucleophilic attack. The reaction would proceed through an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electron-withdrawing acetyl group. The relative reactivity of the bromo and chloro substituents would depend on the nature of the nucleophile and the reaction conditions, although typically the carbon-bromine bond is weaker than the carbon-chlorine bond.

Oxidation and Reduction Chemistry of the Indole Core

The electron-rich indole nucleus can be susceptible to oxidation. The oxidation of substituted indoles can lead to a variety of products, including oxindoles. For instance, 3-substituted indoles can be electrochemically oxidized to the corresponding 2-oxindoles. The presence of halogen substituents can influence the oxidation potential of the indole ring. Halogenated indole-3-acetic acids, for example, have been studied as prodrugs that can be oxidatively activated. nih.gov

Conversely, the indole core can also undergo reduction, although this typically requires more forcing conditions. The acetyl group at the C3 position is more readily reduced than the aromatic core.

Cyclization and Rearrangement Pathways of Indole Derivatives

Indole derivatives, particularly those with functional groups at the C3 position, can participate in various cyclization and rearrangement reactions. For instance, 3-substituted indoles can undergo cyclization to form α-carbolines. wuxiapptec.com The acetyl group can be a handle for constructing more complex fused ring systems.

Rearrangement reactions of indole derivatives can also occur under specific conditions. For example, a novel rearrangement involving indole dimers has been reported to occur under alkaline hydrolysis, proceeding through a spiro ring intermediate. researchgate.net While specific rearrangement pathways for this compound are not extensively documented, the presence of multiple functional groups suggests the potential for intramolecular transformations under appropriate thermal or catalytic conditions.

Reactivity of the Acetyl Group at the C3 Position

The acetyl group at the C3 position is a versatile functional group that can undergo a variety of chemical transformations.

Reduction: The carbonyl group of the acetyl moiety can be selectively reduced to a hydroxyl group to form the corresponding alcohol, or further reduced to an ethyl group. perlego.com

Oxidation: The acetyl group can be oxidized to a glyoxylic acid derivative. For example, oxidation of 3-acetylindole (B1664109) with selenium dioxide yields 2-(1H-indol-3-yl)-2-oxoacetic acid. researchgate.net

Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in various condensation reactions, such as aldol (B89426) and Claisen condensations, to form new carbon-carbon bonds.

Directing Group in C-H Functionalization: The acetyl group can act as a directing group in transition-metal-catalyzed C-H functionalization reactions. For example, in Pd(II)-catalyzed C-H arylations of free (NH) 3-acetylindoles, the reaction can lead to C4-arylation. Interestingly, under certain conditions, this can be followed by an unusual migration of the acetyl group to the C2 position. nih.govacs.org

Advanced Derivatization and Scaffold Applications

Synthesis of Complex Indole (B1671886) Derivatives

The strategic placement of functional groups on the 3-Acetyl-5-bromo-6-chloroindole core allows for a wide range of chemical transformations, enabling the synthesis of intricate and functionally diverse indole derivatives.

Modification of the Acetyl Group

The acetyl group at the 3-position of the indole ring is a key handle for a variety of chemical modifications. It can readily undergo condensation reactions with various aldehydes to form chalcone-like structures, which are valuable intermediates for the synthesis of heterocyclic compounds. researchgate.net Furthermore, the carbonyl group can be reduced to a secondary alcohol, which can be further functionalized, or it can participate in reactions with organometallic reagents to introduce new carbon-carbon bonds. researchgate.net The acetyl group can also be transformed into an oxime, providing another avenue for derivatization. researchgate.net

A general review of the reactions of 3-acetylindoles indicates that the acetyl group can be a versatile starting point for building more complex side chains. For instance, aldol (B89426) condensation with various aromatic aldehydes can lead to the formation of α,β-unsaturated ketones, which are precursors to a variety of heterocyclic systems. researchgate.net

Table 1: Representative Reactions of the 3-Acetyl Group in Indole Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Aldol Condensation | Aromatic aldehyde, base | α,β-Unsaturated ketone (Chalcone) | researchgate.net |

| Reduction | NaBH4, alcohol | Secondary alcohol | researchgate.net |

| Grignard Reaction | RMgX, ether | Tertiary alcohol | researchgate.net |

| Oximation | Hydroxylamine hydrochloride, base | Oxime | researchgate.net |

Transformations Involving Bromine and Chlorine Substituents

The bromine and chlorine atoms at the 5- and 6-positions of the indole ring are amenable to a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the introduction of new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of highly functionalized indole derivatives.

The Suzuki-Miyaura coupling, for example, allows for the introduction of aryl, heteroaryl, or vinyl groups by reacting the haloindole with an appropriate boronic acid or ester in the presence of a palladium catalyst. rsc.orgnih.govresearchgate.net The Sonogashira coupling enables the formation of a carbon-carbon triple bond by coupling with a terminal alkyne, also under palladium catalysis. wikipedia.orglibretexts.orgnih.gov The Buchwald-Hartwig amination provides a route to N-aryl or N-alkyl derivatives at these positions. The relative reactivity of the C-Br and C-Cl bonds can often be controlled by the choice of catalyst and reaction conditions, allowing for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in these cross-coupling reactions.

Table 2: Potential Cross-Coupling Reactions on the 5-Bromo-6-chloroindole Scaffold | Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Substituent | Reference | | --- | --- | --- | --- | | Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd catalyst, phosphine (B1218219) ligand, base | Aryl/vinyl group | rsc.orgnih.gov | | Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, base | Alkynyl group | wikipedia.orglibretexts.org | | Buchwald-Hartwig | Amine | Pd catalyst, phosphine ligand, base | Amino group | nih.gov | | Heck | Alkene | Pd catalyst, base | Alkenyl group | acs.org |

N-Substitution and Ring Expansion Derivatives

The indole nitrogen of this compound can be readily substituted with a variety of groups, including alkyl and aryl moieties, through standard N-alkylation or N-arylation protocols. This modification can significantly influence the electronic properties and biological activity of the resulting derivatives. The synthesis of N-alkyl-2-chloro-3-acetylindoles has been reported as a route to more complex heterocyclic systems, highlighting the utility of N-substitution in expanding the chemical space of indole derivatives. nih.gov

Furthermore, the indole ring itself can undergo ring expansion reactions to form larger ring systems, such as quinolines. chemrxiv.orgnih.govrsc.orgchemrxiv.orgyoutube.com These transformations often proceed through the formation of a dihalocarbene, which adds to the C2-C3 double bond of the indole, followed by rearrangement. The presence of the acetyl group and the halogen substituents on the this compound scaffold could influence the course of these ring expansion reactions, potentially leading to novel and complex heterocyclic frameworks.

This compound as a Building Block in Multi-Component Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. Indole derivatives, including 3-acetylindoles, have been shown to be valuable components in various MCRs. nih.gov For instance, 3-acetylindole (B1664109) can participate in reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, leading to the formation of complex heterocyclic structures. The presence of the bromo and chloro substituents on the this compound scaffold provides additional handles for post-MCR modifications, further increasing the diversity of the accessible compounds. While specific examples utilizing this compound in MCRs are not widely reported, the known reactivity of 3-acetylindoles suggests its high potential as a building block in this area. nih.gov

Design and Synthesis of Indole-Based Conjugates

The functional groups present on this compound make it an attractive scaffold for the synthesis of indole-based conjugates. The acetyl group can be modified to introduce a linker for conjugation to other molecules, such as peptides, oligosaccharides, or fluorescent dyes. The halogen atoms can also serve as points of attachment through cross-coupling reactions. For example, a Sonogashira coupling could be used to introduce an alkyne-containing linker, which can then be used for "click" chemistry reactions to attach a wide variety of molecular probes or biologically active molecules. The synthesis of such conjugates could lead to the development of novel research tools or therapeutic agents with tailored properties.

Structure-Activity Relationship (SAR) Studies in Indole Derivatives

Structure-activity relationship (SAR) studies are crucial for the development of new therapeutic agents. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features required for activity. The this compound scaffold provides an excellent platform for such studies.

For example, a series of derivatives could be synthesized by modifying the acetyl group, the halogen substituents, and the indole nitrogen. The biological activity of these derivatives could then be evaluated in various assays to determine the effect of each modification. For instance, in the context of developing antiviral agents, a related compound, 3-acetyl-2,5,6-trichloro-1-(2-deoxy-beta-d-ribofuranosyl)indole, has shown activity against human cytomegalovirus (HCMV). nih.gov This suggests that derivatives of this compound could also exhibit interesting biological activities. SAR studies on bromoindole derivatives have also been conducted in the context of antimicrobial agents, providing further rationale for exploring this chemical space. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into electron distribution, molecular orbital energies, and reactivity, which are crucial for predicting the chemical behavior of 3-Acetyl-5-bromo-6-chloroindole.

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure and reactivity of organic molecules. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set such as 6-311++G(d,p), would be utilized to determine key reactivity descriptors.

These calculations would focus on the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT would be employed to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the MEP map would likely show negative potential around the oxygen atom of the acetyl group and the chlorine and bromine atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the N-H group of the indole (B1671886) ring.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.8 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons |

| Global Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

| Global Softness (S) | 0.43 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 3.67 eV | Measures electrophilic power |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Electron Density Analysis and Molecular Orbital Theory

A deeper analysis of the electron density, using techniques like Atoms in Molecules (AIM) theory, would reveal the nature of the chemical bonds within this compound. This analysis could characterize the covalent and any potential non-covalent interactions, such as hydrogen bonds or halogen bonds, which can influence the molecule's crystal packing and biological interactions.

Molecular Orbital (MO) theory provides a detailed picture of the distribution and energy of the orbitals. Analysis of the MOs would show how the atomic orbitals of carbon, nitrogen, oxygen, bromine, chlorine, and hydrogen combine to form the molecular orbitals of the entire molecule. The composition of the HOMO and LUMO in terms of atomic orbital contributions would pinpoint the specific atoms involved in electron donation and acceptance during chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key to its interactions with other molecules.

Conformational Analysis would be performed to identify the most stable conformations of the molecule. This typically involves a systematic search of the potential energy surface by rotating the single bonds, particularly the C-C bond connecting the acetyl group to the indole ring. The results would reveal the preferred orientation of the acetyl group relative to the indole plane, which can have significant implications for its reactivity and intermolecular interactions.

Molecular Dynamics (MD) Simulations would provide a time-resolved view of the molecule's dynamic behavior. By simulating the motion of the atoms over time at a given temperature, MD simulations can explore the conformational landscape, study the flexibility of different parts of the molecule, and analyze its interactions with solvent molecules. This information is particularly valuable for understanding how the molecule behaves in a biological or solution-phase environment.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are instrumental in predicting and interpreting spectroscopic data. For this compound, theoretical calculations could provide valuable insights into its spectroscopic signatures.

¹H and ¹³C NMR: Gauge-Independent Atomic Orbital (GIAO) calculations, typically at the DFT level, would be used to predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predicted shifts, when compared to experimental data, can aid in the definitive assignment of signals and confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and corresponding IR intensities would be calculated to generate a theoretical IR spectrum. This spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes associated with functional groups like the N-H stretch, C=O stretch of the acetyl group, and C-Br and C-Cl stretches.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) would be employed to predict the electronic transitions and generate a theoretical UV-Visible absorption spectrum. This would help in understanding the electronic structure and identifying the transitions responsible for the molecule's absorption of light.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value | Experimental Value |

| ¹³C NMR | C=O Chemical Shift | ~195 ppm | (Requires Experimental Data) |

| ¹H NMR | N-H Chemical Shift | ~8.5 ppm | (Requires Experimental Data) |

| IR | C=O Stretching Freq. | ~1650 cm⁻¹ | (Requires Experimental Data) |

| UV-Vis | λ_max | ~290 nm | (Requires Experimental Data) |

Note: The predicted values are illustrative and would be refined through specific computational studies.

Reaction Pathway Modeling and Transition State Analysis

To understand the chemical reactivity of this compound in specific reactions, computational chemists would model potential reaction pathways. This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition states that connect them.

Transition State Analysis is crucial for determining the activation energy of a reaction, which in turn governs the reaction rate. By calculating the energy of the transition state relative to the reactants, the feasibility of a proposed reaction mechanism can be assessed. For instance, modeling the N-alkylation or a Suzuki coupling at the bromine position would involve locating the respective transition states to understand the regioselectivity and energetic barriers of these transformations. This predictive capability is invaluable for designing synthetic routes and understanding reaction mechanisms at a molecular level.

Investigation of Molecular and Biochemical Interactions

Mechanistic Studies of Enzyme-Substrate Interactions

The study of how enzymes interact with and process their substrates is fundamental to understanding biological pathways. While direct mechanistic studies on the enzymatic cleavage of 3-Acetyl-5-bromo-6-chloroindole are not extensively documented, research on its derivatives, particularly indolyl-based substrates, offers significant insights.

The cleavage of indolyl-based substrates by specific enzymes is a cornerstone of many biochemical detection methods. For instance, derivatives like 5-bromo-6-chloro-3-indolyl-β-D-galactopyranoside are hydrolyzed by β-galactosidase. gbiosciences.com This enzymatic reaction involves the cleavage of the glycosidic bond, releasing the 5-bromo-6-chloro-indoxyl moiety. This indoxyl derivative then undergoes rapid oxidation in the presence of an oxidizing agent, such as atmospheric oxygen or potassium ferricyanide/ferrocyanide, to form an insoluble, colored indigo (B80030) dye. This dimerization process is central to the visualization of enzyme activity.

Similarly, other derivatives are designed to be substrates for different enzymes, such as esterases, which would cleave an acetate (B1210297) group from a compound like 5-bromo-6-chloro-3-indolyl acetate. sigmaaldrich.comsigmaaldrich.com The fundamental mechanism remains the enzymatic liberation of the halogenated indoxyl, which then dimerizes to produce a detectable signal. The rate and efficiency of this process are influenced by the specific enzyme, the nature of the leaving group, and the reaction conditions.

The most prominent application of 5-bromo-6-chloro-indolyl derivatives is as chromogenic and fluorogenic probes in a wide array of biochemical assays. These compounds are instrumental in detecting and quantifying the activity of various enzymes.

Chromogenic Substrates:

Derivatives of 5-bromo-6-chloroindole are widely employed as chromogenic substrates, producing a distinctively colored precipitate upon enzymatic cleavage. A notable example is 5-bromo-6-chloro-3-indolyl-β-D-galactopyranoside (Magenta-Gal), which yields a red precipitate when hydrolyzed by β-galactosidase. gbiosciences.com This is particularly useful in molecular biology for red-white screening of bacterial colonies in cloning experiments. gbiosciences.com Another example is 5-bromo-6-chloro-3-indolyl-β-D-glucuronide, a substrate for β-glucuronidase (GUS), which produces a magenta color, indicating GUS gene expression in reporter gene assays. sigmaaldrich.com The intense color of the resulting precipitate from these substrates can offer enhanced sensitivity compared to other chromogenic substrates.

| Chromogenic Substrate | Enzyme | Color of Product | Application |

| 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside | β-Galactosidase | Red | Immunoblotting, Immunocytochemistry, Red/White Screening gbiosciences.com |

| 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide | β-Glucuronidase | Magenta | Detection of GUS gene expression sigmaaldrich.com |

| 5-Bromo-6-chloro-3-indoxyl butyrate | Esterase/Lipase | Magenta | Lipid digestion assays biosynth.com |

| 5-Bromo-6-chloro-3-indoxyl caprylate | Esterase/Lipase | Not specified | Enzyme assays gbiosciences.com |

Fluorogenic Probes:

While primarily known for their chromogenic properties, some indolyl derivatives can also be used in fluorogenic assays, where the product of the enzymatic reaction is fluorescent. This often provides a more sensitive detection method than colorimetric assays. The development of such probes is an active area of research to enhance the detection limits for various enzymatic activities.

Analysis of Protein-Ligand Binding Dynamics

The interaction of small molecules with proteins is a critical aspect of drug discovery and chemical biology. Halogenated indoles, including derivatives of this compound, have been investigated for their binding to various proteins. The presence of bromine and chlorine atoms can significantly influence binding affinity and selectivity through halogen bonding and other non-covalent interactions. acs.orgnih.gov

Studies on the interaction of halogenated indoles with proteins have revealed that the position and nature of the halogen substituent can have a profound impact on binding. For example, the introduction of halogen groups to indole (B1671886) rings has been shown to correlate with their binding affinity to micelles, a model for biological membranes. nih.gov In the context of specific protein targets, halogen atoms can form favorable interactions with backbone carbonyls or specific amino acid residues, thereby stabilizing the protein-ligand complex. acs.org While direct binding studies of this compound are limited, research on related halogenated indole structures provides a framework for understanding its potential protein-ligand interactions.

Modulatory Effects on Cellular Signaling Pathways

Substituted indoles are a common motif in molecules that modulate cellular signaling pathways, often by interacting with specific receptors or enzymes within these cascades. nih.gov

The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of receptors. acs.org Halogenation of the indole ring is a common strategy to modulate receptor binding affinity and selectivity. For instance, studies on synthetic cannabinoids have shown that halogen substitutions on the indole core can significantly affect binding affinity to the human CB1 receptor. nih.gov Specifically, substitutions at the 5-position with bromine or chlorine have been noted to be detrimental to binding in some cases. nih.gov In contrast, for other receptor systems like serotonin (B10506) receptors, halogenation can enhance affinity. researchgate.net The specific placement of the bromo and chloro groups in this compound suggests that it could potentially interact with various receptors, although its specific binding profile has not been extensively characterized.

Beyond receptor binding, substituted indoles can interfere with other molecular targets and biochemical processes. For example, certain indole derivatives have been shown to inhibit enzymes or disrupt protein-protein interactions. mdpi.com The modulation of intracellular kinase signaling pathways is a key area of interest, as these pathways regulate numerous cellular functions. nih.gov While direct evidence for this compound is scarce, the general class of substituted indoles has been implicated in the modulation of various signaling cascades, highlighting the potential for this compound to exhibit such activities.

Structure-Based Drug Design Principles Applied to Indole Scaffolds

The indole nucleus is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets. nih.gov This versatility has established the indole scaffold as a cornerstone in the development of a wide array of therapeutic agents. cambridgemedchemconsulting.com Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target, such as an enzyme or receptor, to design ligands that can bind to it with high affinity and selectivity. When applied to the indole scaffold, SBDD principles guide the strategic modification of the indole ring system to optimize its interactions with the target's binding site.

The chemical tractability of the indole ring allows for substitutions at various positions, most commonly at the N1, C2, C3, and C5 positions. chemimpex.comresearchgate.net Each modification can significantly alter the compound's electronic, steric, and hydrophobic properties, thereby influencing its binding affinity, selectivity, and pharmacokinetic profile. For a compound like this compound, each substituent—the acetyl group at C3, the bromine at C5, and the chlorine at C6—is positioned to potentially engage in specific interactions with a target protein.

Detailed Research Findings:

While specific research on the molecular interactions of this compound is not extensively documented in publicly available literature, the principles of SBDD allow for a rational analysis of its potential biological activity based on its distinct structural features. The design strategy for such a molecule would likely be based on established knowledge of how halogen and acetyl groups on an indole scaffold interact with protein binding pockets.

The Indole Core: The indole ring itself can participate in various non-covalent interactions. The aromatic system can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a binding pocket. The nitrogen atom in the pyrrole (B145914) ring can act as a hydrogen bond donor, a crucial interaction for anchoring the ligand to the protein. chim.it

C3-Acetyl Group: The acetyl group at the C3 position is a key feature. The carbonyl oxygen is a strong hydrogen bond acceptor, capable of forming a hydrogen bond with a donor residue (e.g., the backbone N-H of an amino acid) in a protein's active site. The orientation of this acetyl group can be critical for positioning the rest of the molecule correctly within the binding site. In many known inhibitors, a C3-acyl group serves as a crucial anchoring point. researchgate.net

C5-Bromo and C6-Chloro Substituents: Halogen atoms, such as bromine and chlorine, are frequently incorporated into drug candidates to enhance biological activity. Their role is multifaceted. They increase the lipophilicity of the molecule, which can improve membrane permeability and oral bioavailability. More importantly, they can participate in "halogen bonding," a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or a hydroxyl group. The presence of both bromine and chlorine at adjacent positions (C5 and C6) creates a distinct electronic profile on the benzene (B151609) portion of the indole ring, which can fine-tune the molecule's binding selectivity for a specific target over others. For instance, in developing selective phosphoinositide 3-kinase (PI3Kδ) inhibitors, modifications to the indole scaffold were key to achieving high potency and selectivity. nih.gov

Bioisosteric Replacement in Indole Scaffolds:

A key strategy in SBDD is bioisosteric replacement, where one functional group is replaced by another that retains similar biological activity but may offer improved physicochemical or pharmacokinetic properties. cambridgemedchemconsulting.com In the context of this compound, a medicinal chemist might consider replacing the acetyl group with other acyl groups or bioisosteres like a tetrazole to modulate activity or metabolic stability. cambridgemedchemconsulting.com Similarly, the halogen substituents could be moved to other positions or replaced with other groups (e.g., trifluoromethyl) to probe the steric and electronic requirements of the target binding site.

The application of these principles allows for the rational design of indole-based compounds for specific therapeutic targets. While experimental data on this compound is limited, its structure represents a deliberate application of these design concepts, creating a molecule with clear potential for specific biological interactions, likely as an enzyme inhibitor or receptor modulator. chemimpex.comsmolecule.com

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including novel derivatives of 3-Acetyl-5-bromo-6-chloroindole. acs.orgnist.gov Both ¹H and ¹³C NMR provide critical information about the molecular framework, including the number and connectivity of atoms.

For this compound, the expected ¹H NMR spectrum would exhibit distinct signals for the protons on the indole (B1671886) ring and the acetyl group. The proton on the nitrogen (N-H) of the indole ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8.0-9.0 ppm. The protons on the aromatic part of the indole ring will show characteristic splitting patterns. Specifically, the H2 proton would likely appear as a singlet, while the H4 and H7 protons would appear as singlets or narrow doublets due to the substitution pattern. The methyl protons of the acetyl group would be observed as a sharp singlet in the upfield region, around δ 2.5 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the acetyl group is expected to have a characteristic chemical shift in the downfield region (around δ 195 ppm). The carbons of the indole ring would resonate in the aromatic region (δ 110-140 ppm), with their specific shifts influenced by the electron-withdrawing effects of the bromine, chlorine, and acetyl substituents.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| NH | 8.5 - 9.5 | br s |

| H-2 | 8.2 - 8.4 | s |

| H-4 | 7.8 - 8.0 | s |

| H-7 | 7.5 - 7.7 | s |

| COCH₃ | 2.5 - 2.7 | s |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 194 - 198 |

| C-2 | 135 - 138 |

| C-3 | 118 - 121 |

| C-3a | 128 - 131 |

| C-4 | 123 - 126 |

| C-5 | 115 - 118 |

| C-6 | 125 - 128 |

| C-7 | 113 - 116 |

| C-7a | 134 - 137 |

| COCH₃ | 27 - 30 |

NMR spectroscopy is particularly powerful in distinguishing between regioisomers, which are compounds with the same molecular formula but different arrangements of substituents. news-medical.netoxinst.com For instance, in the synthesis of derivatives of this compound, different isomers could potentially form. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity between protons and carbons, thereby confirming the specific substitution pattern of each isomer. news-medical.net

Dynamic NMR (DNMR) spectroscopy can be utilized to study the conformational dynamics of flexible molecules, such as those with rotating side chains. youtube.com For N-acetylated derivatives of this compound, DNMR could be employed to investigate the rotational barrier around the N-C(O) bond, which can exist as two rotamers. scispace.com By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers and populations of the different conformers. youtube.com

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. scirp.orgresearchgate.net For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular formula. Due to the presence of bromine and chlorine, the molecular ion peak would appear as a characteristic cluster of isotopic peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. docbrown.infolibretexts.org This isotopic pattern is a clear indicator of the presence of these halogens in the molecule.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org For this compound, characteristic fragmentation would likely involve the loss of the acetyl group (CH₃CO) and subsequent cleavages of the indole ring. The fragmentation of similar indole derivatives often involves the loss of HCN, which is a characteristic feature of the indole core. scirp.org

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (relative intensity) | Fragment Ion |

| 289/291/293 (M⁺) | [C₁₀H₇BrClNO]⁺ |

| 246/248/250 | [M - COCH₃]⁺ |

| 167/169 | [M - COCH₃ - Br]⁺ |

| 132 | [M - COCH₃ - Br - Cl]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. ksu.edu.saedinst.com The IR spectrum of this compound would show characteristic absorption bands for the N-H stretch of the indole ring (around 3300-3500 cm⁻¹), the C=O stretch of the acetyl group (around 1650-1680 cm⁻¹), and various C-H and C-C stretching and bending vibrations in the aromatic and aliphatic regions. montclair.eduresearchgate.net

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information. americanpharmaceuticalreview.com It is particularly sensitive to non-polar bonds and can be useful for observing vibrations that are weak or absent in the IR spectrum. edinst.com For this compound, Raman spectroscopy could provide further details on the vibrations of the indole ring and the C-Br and C-Cl bonds.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 |

| C=O Stretch | 1650 - 1680 | 1650 - 1680 |

| C=C Stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 | 1200 - 1350 |

| C-Cl Stretch | 600 - 800 | 600 - 800 |

| C-Br Stretch | 500 - 600 | 500 - 600 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. acs.orgnih.gov For novel derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its structure. nih.gov The crystal structure would also reveal details about crystal packing, hydrogen bonding (e.g., N-H···O interactions), and other non-covalent interactions that govern the solid-state architecture. acs.orgnih.gov

Chromatographic Techniques for Separation and Purity Assessment in Synthetic Development

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthetic compounds. cetjournal.it High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used methods for analyzing indole derivatives. oup.comnih.gov

For the synthetic development of this compound and its derivatives, Reverse-Phase HPLC (RP-HPLC) would be a suitable method for monitoring reaction progress, isolating the desired product from reaction mixtures, and determining its purity. pubcompare.aiacs.org A typical RP-HPLC method would utilize a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape. cetjournal.it Gas chromatography could also be employed for the analysis of volatile derivatives. The purity of the isolated compound is typically determined by the peak area percentage in the chromatogram. oup.com

Future Research Directions and Outlook

Exploration of Undiscovered Reactivity Patterns

The interplay of the electron-withdrawing acetyl group at the C3 position and the halogen substituents on the benzene (B151609) ring of 3-Acetyl-5-bromo-6-chloroindole likely imparts unique reactivity to the molecule. Future studies should systematically investigate its behavior in various chemical transformations. This includes a deeper exploration of electrophilic substitution reactions, where the regioselectivity of further functionalization on the benzene ring will be of great interest. tandfonline.comquimicaorganica.org Understanding the nucleophilic aromatic substitution potential of the chloro and bromo groups could also open up avenues for introducing diverse functionalities. nih.gov Moreover, the acetyl group itself serves as a handle for a variety of transformations, such as condensation reactions, to build more complex molecular architectures. researchgate.net Investigating the chemo- and regioselectivity of these reactions will be crucial for harnessing the full synthetic utility of this scaffold. fao.orgresearchgate.net

Expansion of Biochemical and Molecular Target Identification

Given the broad spectrum of biological activities exhibited by halogenated and acetylated indoles, a key area of future research will be the comprehensive biological evaluation of this compound. mdpi.comnih.gov Initial screening against a wide range of biological targets, including kinases, proteases, and receptors, could reveal its potential therapeutic applications. For any identified activities, subsequent studies should focus on elucidating the mechanism of action and identifying specific molecular targets. nih.gov Techniques such as molecular docking and computational modeling can be employed to predict potential binding interactions and guide the design of more potent and selective analogs. nih.govacs.org The structural information from such studies would be invaluable for structure-activity relationship (SAR) investigations, aiming to optimize the compound's biological profile.

Integration with Advanced Materials Science Applications

The unique electronic properties of functionalized indoles suggest their potential application in materials science. Future research could explore the incorporation of this compound and its derivatives into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The halogen and acetyl substituents can influence the HOMO/LUMO energy levels and intermolecular packing, which are critical for device performance. Additionally, the potential for this compound to form self-assembled monolayers or to be integrated into polymers could lead to the development of novel sensors or functional coatings. The investigation of its photophysical properties, including absorption and emission spectra, will be a crucial first step in this direction. Recent advancements in using indole (B1671886) derivatives in photocatalytic dearomative cycloadditions also suggest potential applications in developing novel 3D molecular scaffolds for various applications. acs.orgacs.org

Predictive Modeling for Structure-Property Relationships

Computational chemistry and machine learning are powerful tools for accelerating the discovery and optimization of new molecules. Future research on this compound should leverage these in silico methods to build predictive models for its structure-property relationships. By generating a virtual library of related compounds and calculating their key physicochemical and biological properties, it would be possible to identify promising candidates for synthesis and experimental testing. nih.govacs.org These models can help in understanding the influence of different substituents on the indole core and guide the rational design of new derivatives with enhanced properties for specific applications, be it in medicine or materials science.

Q & A

Q. What are the common synthetic routes for preparing 3-Acetyl-5-bromo-6-chloroindole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves halogenation and acetylation of the indole scaffold. For example, bromination at the 5-position and chlorination at the 6-position can be achieved using reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively. Acetylation of the 3-position is performed with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization includes controlling reaction temperature (0–25°C for halogenation) and stoichiometric ratios to minimize side products. Purification via column chromatography or recrystallization is critical, with HPLC (>95% purity) used for validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- NMR Spectroscopy : H NMR reveals aromatic proton environments (δ 7.2–7.8 ppm for indole protons) and acetyl methyl groups (δ 2.5–2.7 ppm). C NMR confirms carbonyl (δ ~170 ppm) and halogenated aromatic carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₀H₇BrClNO) and isotopic patterns for Br/Cl.

- IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and C-Br/C-Cl bonds (550–750 cm⁻¹) confirm functional groups .

Q. How is the purity of this compound assessed, and what are common contaminants in its synthesis?

- Methodological Answer : Purity is determined via HPLC with UV detection (λ = 254 nm) or UPLC-MS. Common contaminants include dehalogenated byproducts (e.g., 3-acetylindole) or partially halogenated intermediates. Quantitative analysis using internal standards (e.g., deuterated analogs) improves accuracy. Residual solvents (DMF, DCM) are monitored via GC-MS .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, identifying reactive sites. The bromine atom at position 5 is more electrophilic than chlorine at position 6, making it favorable for Suzuki-Miyaura couplings. Fukui indices and molecular electrostatic potential (MEP) maps guide ligand design for Pd-catalyzed reactions. Experimental validation uses X-ray crystallography (CCDC deposition) to confirm regioselectivity .

Q. What strategies resolve contradictions in reported biological activities of halogenated indoles, such as antimicrobial vs. cytotoxic effects?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). For example, this compound may show antimicrobial activity at low concentrations (IC₅₀ = 10 μM) but cytotoxicity at higher doses (IC₅₀ = 2 μM). Dose-response curves and time-kill assays clarify context-dependent effects. Comparative studies using isogenic bacterial strains or cancer cells with/without efflux pumps (e.g., ABC transporters) isolate mechanisms .

Q. How can the stability of this compound be evaluated under physiological conditions for drug discovery applications?

- Methodological Answer :

- In vitro Stability : Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Monitor degradation via LC-MS over 24 hours.

- Metabolic Stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation. NADPH cofactors are added to initiate reactions, with half-life (t₁/₂) calculated from metabolite formation rates.

- Photostability : Expose to UV light (320–400 nm) and quantify decomposition products .

Q. What role does the acetyl group play in modulating the pharmacokinetic properties of this compound?

- Methodological Answer : The acetyl group enhances lipophilicity (logP ~2.5), improving blood-brain barrier permeability but reducing aqueous solubility. Prodrug strategies (e.g., ester hydrolysis) can reverse this. Comparative studies with non-acetylated analogs (e.g., 5-bromo-6-chloroindole) assess absorption/distribution via Caco-2 cell monolayers or in vivo PK models. MDCK permeability assays quantify efflux ratios .

Data Contradiction and Validation

Q. How should researchers address inconsistent results in enzyme inhibition assays involving this compound?

- Methodological Answer : Replicate assays under standardized conditions (pH, temperature, enzyme source). Use positive controls (e.g., known inhibitors) and orthogonal methods (e.g., fluorescence polarization vs. calorimetry). For kinase inhibition, validate with radioactive ATP-binding assays or Western blotting for downstream phosphorylation targets. Statistical analysis (e.g., ANOVA) identifies outliers .

Q. What analytical approaches differentiate between polymorphic forms of this compound, and how do they impact bioactivity?

- Methodological Answer :

- X-ray Powder Diffraction (XRPD) : Identifies crystalline vs. amorphous forms.

- Differential Scanning Calorimetry (DSC) : Detects melting points and phase transitions.

- Dissolution Testing : Compare solubility profiles in biorelevant media (FaSSIF/FeSSIF).

Polymorphs with higher solubility may enhance in vivo bioavailability but reduce thermal stability. Bioactivity correlation requires parallel testing in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.